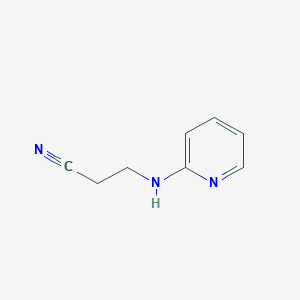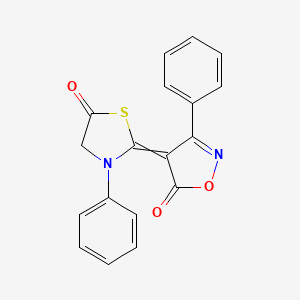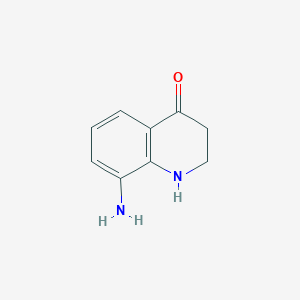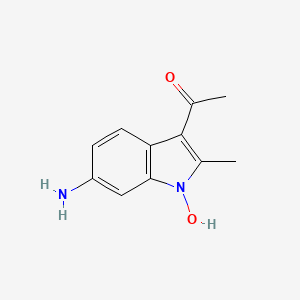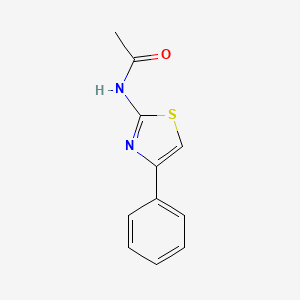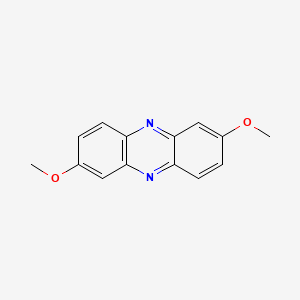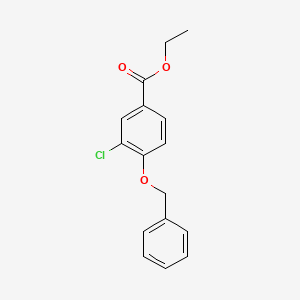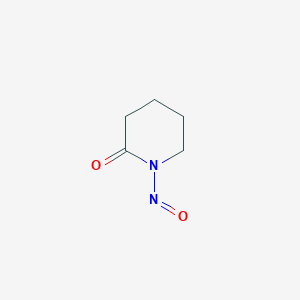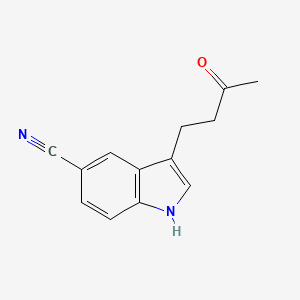
3-(3-oxobutyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
Compounds like “3-(3-oxobutyl)-1H-indole-5-carbonitrile” belong to a class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds with a structure that contains a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives often involves complex organic reactions. For example, the Robinson annulation reaction is a method that can be used to synthesize cyclic compounds from acyclic starting materials .Molecular Structure Analysis
The molecular structure of a compound like “3-(3-oxobutyl)-1H-indole-5-carbonitrile” would likely involve a combination of single and double bonds, with the indole ring system contributing significant aromatic character .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the C3 position of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-oxobutyl)-1H-indole-5-carbonitrile” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups present would all influence its properties .Applications De Recherche Scientifique
Synthesis Processes
- Continuous Flow Process in Synthesis : Karadeolian et al. (2018) developed a continuous flow process for the synthesis of a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, demonstrating increased product yield, minimized impurity formation, and enhanced safety. This process, utilizing a continuous stirred tank reactor (CSTR), offers advantages over standard batch processes, including increased overall purity and yield without the need for further purification (Karadeolian et al., 2018).
Medical Applications
- Progesterone Receptor Modulators : Fensome et al. (2008) explored the use of related 3,3-dialkyl-5-aryloxindole compounds as progesterone receptor modulators for potential applications in female healthcare, including contraception and treatment of fibroids and endometriosis. They identified that structural variations in these compounds could switch between agonist and antagonist properties (Fensome et al., 2008).
Chemical Reactivity and Derivatives
- Synthesis of Novel Compounds : Abdallah (2007) reported on the synthesis of various derivatives from 2-oxo-3-(indol-3-yl)propanonitrile, which is structurally related to the compound . This work highlights the potential of such indole derivatives in synthesizing a range of compounds with diverse chemical structures (Abdallah, 2007).
Antimicrobial and Anti-inflammatory Activities
- Antimicrobial and Anti-Inflammatory Activities : Gadegoni and Manda (2013) synthesized novel derivatives of indoles containing oxadiazole and triazole moieties, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity. These derivatives, derived from indole compounds similar to 3-(3-oxobutyl)-1H-indole-5-carbonitrile, indicate potential applications in medical research and treatment (Gadegoni & Manda, 2013).
Novel Synthesis Methodologies
- One-Pot Synthesis Techniques : Sivakumar et al. (2013) developed a novel one-pot, three-component reaction method for synthesizing a series of 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. This method is significant for its simplicity, excellent yields, and avoidance of column chromatographic purification, showcasing the versatility in synthesizing indole-based compounds like 3-(3-oxobutyl)-1H-indole-5-carbonitrile (Sivakumar et al., 2013).
Pharmaceutical Synthesis
- Selective Serotonin Reuptake Inhibitor (SSRI) Synthesis : Anthes et al. (2008) described an improved synthesis method for a compound structurally similar to 3-(3-oxobutyl)-1H-indole-5-carbonitrile, which acts as a selective serotonin reuptake inhibitor (SSRI). This process highlights the relevance of such compounds in the pharmaceutical industry, particularly in the development of SSRIs (Anthes et al., 2008).
Multi-Component Reaction Synthesis
- Efficient Synthesis of Complex Derivatives : Krishnammagari et al. (2019) employed a one-pot four-component reaction to synthesize novel indole and coumarin containing pyridine-3-carbonitrile derivatives. This method demonstrates the compound's utility in facilitating complex chemical syntheses, yielding diversely functionalized products (Krishnammagari et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-oxobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8,15H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPSJZCNLQGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxobutyl)-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



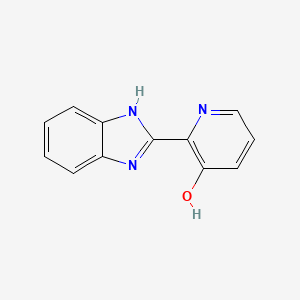
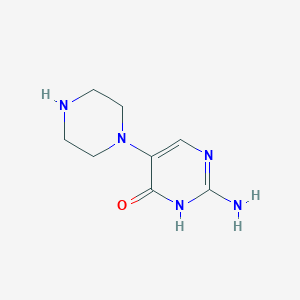
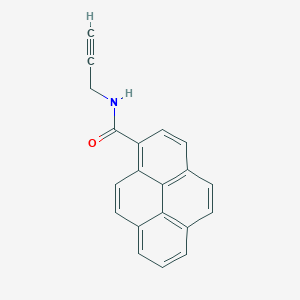
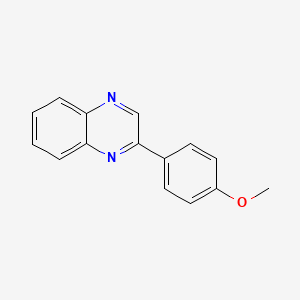
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)
